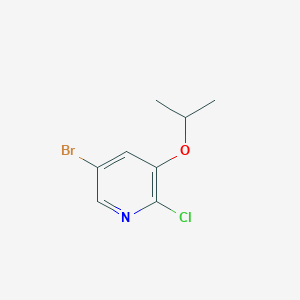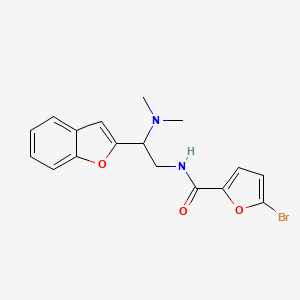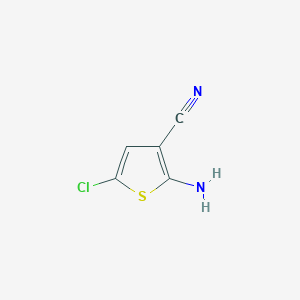![molecular formula C11H17NO3 B2489263 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- CAS No. 204913-00-8](/img/structure/B2489263.png)
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azabicyclo compounds, including structures similar to "2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-", involves complex synthetic routes that have been explored in various studies. For instance, Kubyshkin et al. (2007) demonstrated a six-step synthesis of a rigid non-chiral analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate, showcasing the intricate processes involved in synthesizing azabicyclo compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Molecular Structure Analysis
The molecular structure of azabicyclo compounds is characterized by their bicyclic framework, which imparts unique stereochemical and conformational properties. These structures are of interest for their potential in medicinal chemistry, as highlighted by Napolitano et al. (2010), who investigated the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid to explore its utility as a building block (Napolitano et al., 2010).
Chemical Reactions and Properties
Azabicyclo compounds undergo various chemical reactions due to their reactive centers. Chiba et al. (1985) described a synthesis of the basic skeleton of penicillins, highlighting the diverse reactivity of these compounds. This synthesis underscores the versatility of azabicyclo compounds in chemical transformations (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Derivatives of 2-azabicyclo[2.2.1]heptane are synthesized using Aza-Diels-Alder reactions, showing the potential of these compounds in asymmetric synthesis, particularly in the formation of cycloadducts from chiral iminium ions and cyclopentadiene (Waldmann & Braun, 1991).
Synthesis of Analogues
The compound serves as a basis for synthesizing analogues like 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which parallels 2-aminoadipic acid. This demonstrates its role in creating structurally unique and rigid non-chiral compounds (Kubyshkin et al., 2007).
Medicinal Chemistry
2-azabicyclo[2.2.1]heptane derivatives have been explored for their applications in medicinal chemistry. They are considered potential modules for modulating the properties of drug candidates and introducing intellectual properties (Kou et al., 2017).
Conformational Analysis
The synthesis of glutamic acid analogues from 2-azabicyclo[2.2.1]heptane highlights its utility in conformational analysis and the creation of constrained amino acids (Hart & Rapoport, 1999).
Novel Routes for Synthesis
The compound is used in the development of new routes for synthesizing enantiomerically pure analogues, showcasing its versatility in creating various conformationally constrained proline analogues (Buñuel et al., 2001).
Production of Enantiopure Analogues
2-azabicyclo[2.2.1]heptane-1-carboxylic acids are used for producing enantiopure analogues of 3-hydroxyproline, illustrating its significance in synthesizing novel restricted analogues of existing compounds (Avenoza et al., 2002).
Functional Diversity
The compound provides a platform for functional diversity, exemplified by the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are considered as analogues for FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Rigid Dipeptide Mimetics
The compound's derivatives are used in the synthesis of rigid dipeptide mimetics, demonstrating its role in creating structurally diverse and stereochemically complex molecules (Mulzer et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKYCLQDFDRUQJ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)

![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)


![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)




![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)
![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)
